N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone class, characterized by a 6-oxo-1,6-dihydropyridazine core. Key structural features include:
- N1 substitution: A 2-methylphenyl group, contributing steric bulk and lipophilicity.
- C4 substitution: A methoxy group on the pyridazine ring, influencing electronic distribution and solubility.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-7-5-6-8-16(13)24-19(25)12-18(29-4)20(23-24)21(26)22-15-10-9-14(27-2)11-17(15)28-3/h5-12H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCRNIOPNLGYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the pyridazine core, followed by the introduction of the methoxy and carboxamide groups through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Advanced crystallization techniques may be employed to purify the compound and obtain it in the desired crystalline form .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyridazine ring.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following pyridazinone derivatives share the core 6-oxo-1,6-dihydropyridazine scaffold but differ in substituents, impacting their physicochemical and biological profiles:
Key Observations:
Fluorine in Compounds 19/20 may enhance metabolic stability and target affinity through hydrophobic interactions .
C3 Carboxamide Modifications: The target’s 2,4-dimethoxyphenyl group is electron-rich, contrasting with the fluorinated, cyclobutylcarbamoyl-substituted phenyl groups in Compounds 19/20. The latter may improve proteasome binding via hydrogen bonding with the cyclobutyl moiety .
Pyridazine Ring Substitutions :
- A 4-methoxy group (target) increases lipophilicity compared to 4-hydroxy (), which could enhance solubility via hydrogen bonding.
Biological Activity
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dihydropyridazine core : This moiety is known for various biological activities.
- Methoxy groups : The presence of methoxy substituents can influence the compound's lipophilicity and bioactivity.
The molecular formula can be summarized as follows:
| Component | Structure |
|---|---|
| Dihydropyridazine Core | Dihydropyridazine |
| Methoxy Groups | -OCH₃ |
| Dimethoxyphenyl | -C₆H₄(OCH₃)₂ |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with structural similarities exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial properties .
Anticancer Properties
Research has suggested that compounds with a similar dihydropyridazine framework may exhibit anticancer activity . A study evaluated the cytotoxic effects of related compounds on cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Some derivatives affect the integrity of microbial cell membranes, leading to cell death.
Case Studies
- Antimicrobial Efficacy Study : A study assessed the efficacy of several pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications improved antimicrobial potency significantly compared to standard antibiotics .
- Cytotoxicity Assessment : In vitro assays demonstrated that compounds structurally related to this compound exhibited selective cytotoxicity toward cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
